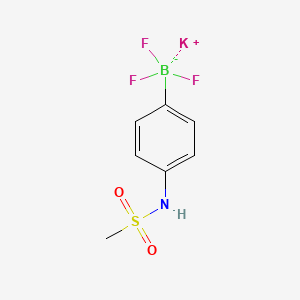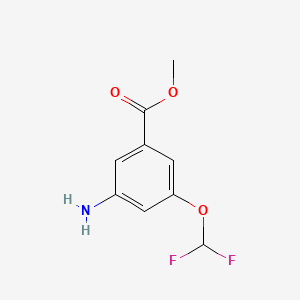![molecular formula C5H9N3OS B13461695 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine CAS No. 842960-14-9](/img/structure/B13461695.png)
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by alkylation. One common method involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate is then cyclized to form the oxadiazole ring. The final step involves the alkylation of the oxadiazole with an appropriate alkylating agent to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects contribute to the compound’s bioactivity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)ethan-1-amine: A simpler compound with similar functional groups but lacking the oxadiazole ring.
2-(Methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: A compound with a similar oxadiazole ring but different substituents.
2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine: Another compound with a similar structure but different functional groups.
Uniqueness
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is unique due to the presence of both the oxadiazole ring and the methylsulfanyl group. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
842960-14-9 |
|---|---|
Fórmula molecular |
C5H9N3OS |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H9N3OS/c1-10-5-8-7-4(9-5)2-3-6/h2-3,6H2,1H3 |
Clave InChI |
FKFYRYHLJJJXQT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(O1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



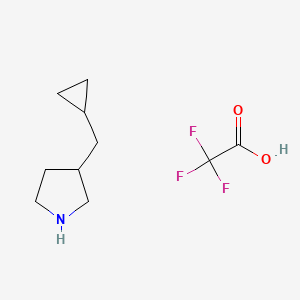
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)


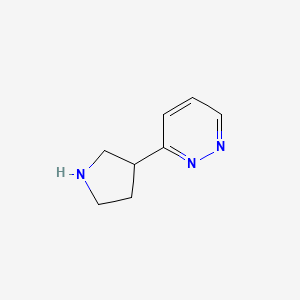

![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
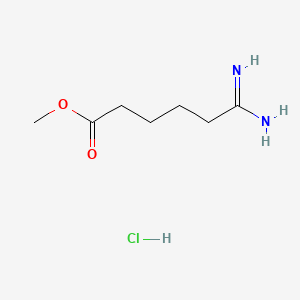
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
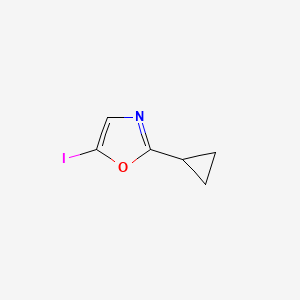
![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)
